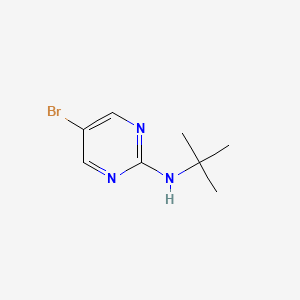

5-Bromo-N-(tert-butyl)pyrimidin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-N-tert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWJPISSORTFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675150 | |

| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-72-0 | |

| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

An In-Depth Technical Guide to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Executive Summary

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a 2-aminopyrimidine core, is a well-established "hinge-binding" motif crucial for the development of kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile chemical handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the N-tert-butyl group offers significant steric bulk and lipophilicity, which can be exploited to achieve potency and selectivity by targeting specific hydrophobic pockets within an enzyme's active site. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and strategic application in the design of targeted therapeutics, particularly for researchers and professionals in drug discovery and development.

Physicochemical and Structural Characteristics

The unique combination of a halogenated pyrimidine and a bulky alkyl substituent dictates the compound's physical and chemical behavior, influencing its solubility, reactivity, and pharmacokinetic potential in derivative compounds.

| Property | Value / Description | Source |

| IUPAC Name | 5-bromo-N-(tert-butyl)pyrimidin-2-amine | N/A |

| CAS Number | 951884-01-2 | [1] |

| Molecular Formula | C₈H₁₂BrN₃ | N/A |

| Molecular Weight | 230.11 g/mol | N/A |

| Appearance | Predicted: White to off-white solid | [2] |

| Melting Point | Not experimentally determined; similar structures like 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE melt at 124-126 °C. | [2] |

| Solubility | Predicted to be soluble in organic solvents like methanol, dichloromethane, and DMSO. | [3] |

| Calculated LogP | ~2.5 - 3.5 (Estimated) | N/A |

| pKa | Basic pKa (amine) estimated around 2-4; Acidic pKa (NH) estimated around 15-17 (Predicted). | [2] |

Note: Some properties are predicted based on the values of structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is most efficiently approached from the commercially available precursor, 2-aminopyrimidine. The chosen pathway involves a regioselective bromination followed by the introduction of the tert-butyl group.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

This protocol describes the critical first step, which is well-documented and foundational for accessing the target molecule.

Expert Rationale: The pyrimidine ring is activated towards electrophilic substitution by the electron-donating amino group. However, it is less reactive than benzene, requiring a potent but controllable brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of Br₂ in situ, minimizing over-bromination and side reactions that can occur with liquid bromine.[4] Acetonitrile is a suitable polar aprotic solvent. The reaction is performed in the dark to prevent radical side reactions initiated by light.[4]

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask, add 2-aminopyrimidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in acetonitrile (approx. 10 mL per gram of substrate).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white solid.[4]

The subsequent step, N-tert-butylation, is more complex and can be achieved through various methods, such as reductive amination after acylation with pivaloyl chloride or direct nucleophilic substitution, the choice of which depends on desired yield and scalability.

Spectroscopic Characterization (Predicted)

The structural features of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine give rise to a distinct spectroscopic signature.

| Technique | Predicted Signature |

| ¹H NMR | Singlet (~8.3-8.5 ppm, 2H) for the two equivalent pyrimidine protons (C4-H and C6-H). Singlet (~1.3-1.5 ppm, 9H) for the tert-butyl protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Pyrimidine C2 (~160-162 ppm), Pyrimidine C4/C6 (~157-159 ppm), Pyrimidine C5-Br (~95-100 ppm), tert-butyl quaternary C (~52-55 ppm), tert-butyl methyl C (~28-30 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic 1:1 isotopic pattern for bromine at m/z 230 and 232. A significant fragment peak corresponding to the loss of a methyl group (M-15) and a peak for the loss of the tert-butyl group (M-57). |

Reactivity and Strategic Application in Drug Discovery

The true value of this compound lies in its dual functionality as both a stable scaffold core and a reactive intermediate for library synthesis.

The Bromo Handle: A Gateway to Chemical Diversity

The C5-bromo substituent is the key to molecular elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C, C-N, and C-O bonds.

Caption: Suzuki coupling enables vast library diversification.

General Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere: In a flame-dried Schlenk flask, combine 5-Bromo-N-(tert-butyl)pyrimidin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).[5]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[5]

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 90-100 °C) and monitor for completion.

-

Workup and Purification: After cooling, perform an aqueous workup with an organic solvent like ethyl acetate. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[6]

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid, and the solvent system must be capable of dissolving both the organic and inorganic reagents. This reaction's reliability makes it a cornerstone of library synthesis for SAR exploration.[7]

The 2-Aminopyrimidine Core: A Privileged Kinase Scaffold

Kinases are a major class of drug targets, and many inhibitors function by competing with ATP at its binding site. The 2-aminopyrimidine motif is exceptionally effective at this because it mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[8]

Caption: Binding model of the pyrimidine scaffold in a kinase active site.

The N-tert-butyl group is not merely a passenger; it serves a specific purpose. Its large, non-polar nature allows it to occupy adjacent hydrophobic pockets, which can confer both high potency and selectivity for the target kinase over other structurally similar kinases.[9][10] Derivatives of this scaffold have been explored as inhibitors for numerous kinases, including ULK1, Bruton's tyrosine kinase (BTK), and Polo-like kinase 4 (PLK4).[9][11][12]

Conclusion

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is more than a simple chemical; it is a strategically designed molecular tool. Its physicochemical properties make it a stable, crystalline solid that is amenable to a wide range of synthetic transformations. The combination of a reactive handle for diversification and a privileged core for kinase binding makes it an exceptionally valuable starting point for the design and synthesis of novel, targeted therapeutics. For researchers in drug development, a thorough understanding of this scaffold's properties, synthesis, and reactivity is essential for accelerating the discovery of next-generation medicines.

References

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Corporate Website. Available at: [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Available at: [Link]

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

-

PubChem. 5-bromo-N-tert-butyl-4-chloropyrimidin-2-amine. Available at: [Link]

-

ACS Publications. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

-

MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Available at: [Link]

-

MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

-

Organic Syntheses. Procedure for a related reaction. Available at: [Link]

-

PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available at: [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.

-

National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

-

ijssst.info. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

-

ATB. tert-butylbromide. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at: [Link]

-

Supplementary Information. General Procedure for Hydroboration of Imines. Available at: [Link]

-

PubChem. 5-bromo-6-tert-butyl-N,2-dipropylpyrimidin-4-amine. Available at: [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE | 218594-15-1 [chemicalbook.com]

- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Brominated Pyrimidines: A Technical Guide to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine and its Core Precursor, 2-Amino-5-bromopyrimidine

A Note on Chemical Identification: Extensive searches for a specific CAS number and dedicated safety data sheet (SDS) for the target compound, 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, did not yield a conclusive result from publicly available databases. This suggests that this specific derivative may be a novel compound or a research chemical with limited publicly documented safety information.

Therefore, this guide will focus on the well-characterized and commercially available precursor, 2-Amino-5-bromopyrimidine (CAS Number: 7752-82-1) . The safety, handling, and reactivity data presented herein are specific to this precursor. Researchers working with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine should treat it as a compound of unknown toxicity and handle it with the utmost caution, adopting the safety protocols for its precursor as a minimum baseline.

Introduction to 2-Amino-5-bromopyrimidine: A Key Synthetic Building Block

2-Amino-5-bromopyrimidine is a crucial intermediate in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with an amine group at the 2-position and a bromine atom at the 5-position, offers multiple reactive sites for further functionalization. The electron-withdrawing nature of the pyrimidine ring and the bromine atom influences the reactivity of the amine group, while the bromine atom itself serves as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Safety Data and Hazard Analysis for 2-Amino-5-bromopyrimidine (CAS: 7752-82-1)

A thorough understanding of the hazards associated with a chemical is paramount for safe laboratory practice. The following table summarizes the key safety information for 2-Amino-5-bromopyrimidine.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Expert Insight: The hazard profile of 2-Amino-5-bromopyrimidine necessitates handling within a certified chemical fume hood to mitigate inhalation risks. The skin and eye irritant properties underscore the importance of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is essential to ensure researcher safety. The following workflow illustrates the decision-making process for selecting and using PPE when handling 2-Amino-5-bromopyrimidine.

Caption: PPE selection workflow for handling 2-Amino-5-bromopyrimidine.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]

Experimental Protocols: Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine from 2-Amino-5-bromopyrimidine

The synthesis of the target compound from its precursor would likely involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. A plausible synthetic route is the Buchwald-Hartwig amination.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This experimental workflow outlines the key steps for the synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

Caption: Proposed workflow for the synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

Expert Rationale: The choice of a bulky phosphine ligand like Xantphos is crucial in Buchwald-Hartwig aminations involving electron-rich anilines and heterocyclic amines to promote the desired reductive elimination step and prevent catalyst decomposition. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.

References

Sources

Topic: Key Intermediates in the Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a valuable substituted pyrimidine scaffold frequently utilized in medicinal chemistry and materials science. Its synthesis is not trivial and relies on the strategic formation and manipulation of key chemical intermediates. This guide provides an in-depth analysis of the two primary synthetic paradigms for its construction: a linear approach involving the functionalization of a pre-existing pyrimidine core and a convergent approach based on ring formation via condensation. We will dissect the critical intermediates central to these pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and process considerations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone heterocycle in modern chemistry and biology, famously forming the backbone of nucleobases like cytosine, thymine, and uracil.[1][2] Its rigid, aromatic structure and hydrogen bonding capabilities make it a privileged scaffold in drug discovery. The target molecule, 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, combines several key features: a bromine atom at the C5 position, which serves as a versatile synthetic handle for further diversification (e.g., via Suzuki or Sonogashira coupling), and a bulky N-tert-butyl group at the C2 position, which can modulate solubility and steric interactions with biological targets.

Understanding the synthesis of this molecule requires a deep appreciation of its key intermediates, as their stability, reactivity, and purity directly dictate the efficiency and success of the overall synthetic sequence.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two logical and industrially relevant strategies for constructing 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Linear Approach): This strategy begins with a pre-formed pyrimidine ring. The key disconnections are the C-N bond attaching the tert-butylamine moiety and the C-Br bond at the 5-position. This leads to two critical intermediates: 2-Amino-5-bromopyrimidine or 2,5-Dibromopyrimidine .

-

Strategy B (Convergent Approach): This strategy builds the pyrimidine ring from acyclic precursors. The core disconnection is the pyrimidine ring itself, which is classically formed via the condensation of a 1,3-dielectrophile with a guanidine derivative.[3][4] This identifies Bromomalonaldehyde (the C3 electrophile) and N-tert-butylguanidine as the key intermediates.

Pathway I: Linear Synthesis via Core Functionalization

This approach is common due to the commercial availability of simple pyrimidine starting materials.

Key Intermediate: 2-Amino-5-bromopyrimidine

This intermediate is pivotal when the synthetic plan involves first brominating the ring and then introducing the N-tert-butyl group.

The synthesis of 2-amino-5-bromopyrimidine is typically achieved by the direct electrophilic bromination of 2-aminopyrimidine.[5][6] The C5 position is electronically activated by the two ring nitrogens and the C2 amino group, making it highly susceptible to electrophilic attack.

Experimental Protocol:

-

Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or a halogenated solvent like chloroform.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction's exothermicity and minimize side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[5] NBS is a preferred brominating agent over liquid bromine for its ease of handling and higher selectivity.

-

Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species. Neutralize with sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can often be purified by recrystallization or silica gel chromatography to yield 2-amino-5-bromopyrimidine as a solid.

| Parameter | Condition | Rationale |

| Starting Material | 2-Aminopyrimidine | Commercially available and electronically activated for bromination. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and more selective than Br₂.[5][6] |

| Solvent | Acetonitrile | Aprotic polar solvent, good for solubilizing reactants. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and prevents over-bromination. |

| Yield | ~80% | Reported high yields for this established procedure.[6] |

Alternative Intermediate: 2,5-Dibromopyrimidine

An alternative linear route involves installing the N-tert-butyl group via a nucleophilic substitution or cross-coupling reaction. For this, 2,5-dibromopyrimidine is the ideal intermediate. The C2 position is more activated towards nucleophilic attack than the C5 position.

The Buchwald-Hartwig cross-coupling reaction has revolutionized C-N bond formation and is highly effective for coupling amines with heteroaryl halides.[7][8] This reaction provides a reliable method to couple tert-butylamine with 2,5-dibromopyrimidine regioselectively at the C2 position.

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol:

-

Inert Atmosphere: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq). Purge the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add 2,5-dibromopyrimidine (1.0 eq) and the solvent (e.g., anhydrous toluene).

-

Amine Addition: Add tert-butylamine (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete as monitored by LC-MS.

-

Work-up: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to isolate the target compound.

Pathway II: Convergent Synthesis via Ring Condensation

This elegant approach constructs the substituted pyrimidine ring in a single key step from acyclic precursors.

Key Intermediates: Bromomalonaldehyde & N-tert-butylguanidine

This pathway hinges on the classic Prinzbach-type pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a guanidine.[9]

-

Bromomalonaldehyde: This serves as the three-carbon electrophilic component. It is often generated in situ or used as a more stable equivalent like a diacetal.

-

N-tert-butylguanidine: This provides the N-C-N amidine backbone that will form the rest of the pyrimidine ring.

A patent describes a one-step reaction using 2-bromomalonaldehyde and an amidine compound to produce 5-bromo-2-substituted pyrimidines, highlighting the efficiency of this route.[10]

Caption: Cyclocondensation reaction for pyrimidine synthesis.

Experimental Protocol:

-

Base Preparation: Prepare a solution of a base, such as sodium ethoxide in ethanol.

-

Guanidine Salt: Add N-tert-butylguanidine (often as a hydrochloride salt) to the basic solution and stir.

-

Aldehyde Addition: Slowly add a solution of bromomalonaldehyde (or its diacetal precursor, which will hydrolyze in situ) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS. The reaction involves initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

-

Work-up: Cool the reaction mixture, neutralize with an acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Conclusion

The synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine can be approached through two robust and logical pathways, each defined by a unique set of key intermediates.

-

The linear approach offers flexibility and relies on well-established reactions like electrophilic bromination and Buchwald-Hartwig amination, with 2-amino-5-bromopyrimidine and 2,5-dibromopyrimidine as the central intermediates.

-

The convergent approach is highly efficient, building the complex core in a single step from bromomalonaldehyde and N-tert-butylguanidine .

The choice of route depends on factors such as starting material availability, scalability, and the desired purity profile. A thorough understanding of the synthesis and handling of these core intermediates is paramount for any researcher aiming to successfully produce this valuable chemical building block.

References

-

Title: Pyrimidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Pyrimidine metabolism - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications - Organic Letters URL: [Link]

-

Title: A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment Source: ACS Publications - Journal of Chemical Education URL: [Link]

-

Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles Source: NIH National Center for Biotechnology Information URL: [Link]

- Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL

-

Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

-

Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

- Title: Preparation method of 2-amino-5-bromopyrimidine compound Source: Google Patents URL

-

Title: A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment Source: Journal of Chemical Education URL: [Link]

-

Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

A Technical Guide to Unraveling the Molecular Mechanism of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a synthetic pyrimidine derivative whose specific biological function and mechanism of action (MoA) remain uncharacterized. This guide presents a comprehensive, technically-grounded strategy for the systematic discovery of its molecular target and the elucidation of its MoA. We begin with a hypothetical, yet plausible, phenotypic observation—potent anti-proliferative activity in a cancer cell line—and outline a multi-pronged approach for target deconvolution and validation. This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing the causality behind experimental choices and providing robust, self-validating protocols to navigate the complex journey from a phenotypic hit to a validated drug target and a well-understood mechanism of action.

The Starting Point: A Phenotypic Discovery Campaign

The journey to understanding a compound's MoA often begins not with a known target, but with an observed biological effect. Phenotypic screening, which assesses a compound's impact in a complex cellular or organismal system, is a powerful, unbiased approach for discovering molecules with novel therapeutic potential, particularly when the molecular targets are unknown.[5][6]

Hypothetical Scenario: Anti-Proliferative Activity

For the purpose of this guide, we will proceed with the hypothetical discovery that 5-Bromo-N-(tert-butyl)pyrimidin-2-amine exhibits potent, dose-dependent anti-proliferative activity against the A549 non-small cell lung cancer (NSCLC) cell line. This is a relevant starting point, as various substituted pyrimidines have been investigated as potential anticancer agents, including some targeting kinases that drive NSCLC proliferation.[7]

Experimental Protocol: Cell Viability Assay

To quantify the anti-proliferative effect and establish an IC50 (half-maximal inhibitory concentration), a robust cell viability assay is required. The CellTiter-Glo® Luminescent Cell Viability Assay is a trusted method that measures ATP levels as an indicator of metabolically active cells.

Protocol 1: IC50 Determination using CellTiter-Glo®

-

Cell Seeding: Seed A549 cells in a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium, starting from a top concentration of 100 µM. Include a DMSO-only vehicle control.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

-

Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation

The initial screen would be expanded to a panel of cell lines to assess the breadth of activity.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 0.25 |

| HCT116 | Colorectal Carcinoma | 0.48 |

| MCF7 | Breast Adenocarcinoma | 1.10 |

| PC3 | Prostate Adenocarcinoma | > 10 |

| MRC-5 | Normal Lung Fibroblast | 8.50 |

Interpretation: The hypothetical data suggests potent activity against specific cancer cell lines with a degree of selectivity over normal cells, justifying the investment in a full-scale MoA investigation.

Target Identification: Unmasking the Molecular Binding Partner

With a confirmed cellular phenotype, the critical next step is to identify the direct molecular target(s) of the compound—a process known as target deconvolution or target identification.[8][9] Employing multiple, orthogonal methods is crucial for building a high-confidence target hypothesis.[5]

Strategy A: Affinity-Based Chemical Proteomics

This classic approach uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate.[8][10] This provides a direct biochemical method to isolate candidate targets.

Workflow: Affinity Chromatography Pulldown

The overall workflow involves synthesizing an affinity probe, immobilizing it, performing the pulldown, and identifying bound proteins via mass spectrometry.

Caption: Workflow for affinity-based target identification.

Protocol 2: Affinity Pulldown & Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A crucial control is a structurally similar but biologically inactive analog, also biotinylated.

-

Lysate Preparation: Grow A549 cells to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait."

-

Affinity Pulldown: Incubate the bead-bound probe with the cell lysate for 2-4 hours at 4°C. A competitive pulldown, where the lysate is pre-incubated with a high concentration of the free, unmodified compound, is a critical control to identify specific binders.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a human protein database. Candidate targets are proteins that are significantly enriched in the active probe pulldown compared to both the inactive probe and the competitive elution controls.

Strategy B: Label-Free Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct compound-target engagement within intact cells. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA with Western Blot Readout

-

Cell Treatment: Treat two populations of A549 cells: one with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine (e.g., at 10x IC50) and one with vehicle (DMSO) for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of a candidate target (identified from the affinity pulldown) by Western blot.

-

Data Interpretation: A specific target will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This difference is the "thermal shift."

Strategy C: Hypothesis-Driven Kinome Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a hypothesis-driven approach is warranted.[2] Kinome profiling involves screening the compound against a large panel of recombinant protein kinases to identify specific enzymatic activities that it inhibits.[11][12][13]

Protocol 4: Kinase Panel Screening

-

Service Selection: Engage a commercial provider offering large-scale kinase profiling services (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).

-

Assay Conditions: Request a screen against a panel of >300 human kinases. A primary screen is typically run at a single high concentration of the compound (e.g., 1 or 10 µM). It is critical to perform the assay at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Kₘ for each kinase, as results can be highly dependent on ATP competition.[14]

-

Data Analysis: The primary output is the percent inhibition for each kinase. "Hits" are typically defined as kinases showing >70% inhibition.

-

Follow-up: For primary hits, perform dose-response assays to determine the IC50 for each kinase, providing quantitative data on potency and selectivity.

Hypothetical Data Presentation: Kinome Profiling Hits

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| MAP4K4 | 95% | 25 |

| MINK1 | 92% | 45 |

| TNK2 | 55% | 850 |

| Other 350 Kinases | < 30% | > 10,000 |

Interpretation: The hypothetical data strongly suggests that the compound is a potent and selective inhibitor of the MAP4K4 and MINK1 kinases, which are closely related. These now become our top candidate targets.

Target Validation: Proving Causality

Identifying a binding partner is not sufficient; one must prove that engagement of this target is responsible for the observed anti-proliferative phenotype.[15][16] This validation step is critical to avoid pursuing irrelevant targets.[17][18]

Logical Framework for Target Validation

Caption: The core logic of target validation using genetic methods.

Genetic Validation: CRISPR/Cas9 Knockout

The gold standard for target validation is to demonstrate that loss of the target protein recapitulates or blocks the compound's effect. For an inhibitor, knocking out the target should render the cells resistant to the compound.[19]

Protocol 5: CRISPR-mediated Target Knockout and Resistance Study

-

gRNA Design: Design and clone two independent single-guide RNAs (sgRNAs) targeting early exons of the MAP4K4 gene into a Cas9-expressing lentiviral vector.

-

Lentivirus Production & Transduction: Produce lentivirus and transduce A549 cells. Select for transduced cells (e.g., with puromycin).

-

Clonal Selection & Validation: Isolate single-cell clones and expand them. Validate successful gene knockout by Western blot (confirming protein absence) and Sanger sequencing of the targeted genomic locus.

-

Resistance Assay: Perform the same cell viability assay (Protocol 1) on the validated MAP4K4 knockout (KO) cell line alongside the parental (wild-type, WT) A549 cells.

-

Data Interpretation: A significant rightward shift in the IC50 curve for the KO cells compared to the WT cells confirms that MAP4K4 is required for the compound's anti-proliferative activity.

Hypothetical Data Presentation: Genetic Validation

| Cell Line | Target Status | IC50 of Compound (µM) | Fold Shift |

| A549 Parental | Wild-Type | 0.25 | 1x |

| A549 MAP4K4 KO | Knockout | 9.8 | 39.2x |

Elucidating the Mechanism: Downstream Pathway Analysis

With a validated target (MAP4K4), the final step is to understand how its inhibition leads to cell death. This involves mapping the downstream signaling pathway. As MAP4K4 is a kinase, its inhibition should alter the phosphorylation state of its direct substrates and downstream effectors.

Phosphoproteomic Profiling

To get an unbiased view of the signaling changes, a mass spectrometry-based phosphoproteomic experiment is the method of choice. This will identify proteins whose phosphorylation levels change significantly upon compound treatment.

Protocol 6: Quantitative Phosphoproteomics

-

Cell Treatment: Treat A549 cells with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine (e.g., at 5x IC50) or vehicle for a short duration (e.g., 2-6 hours) to capture early signaling events.

-

Lysis & Digestion: Lyse cells, extract proteins, and perform a tryptic digest.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of thousands of phosphopeptides between the treated and control samples. Identify peptides with statistically significant changes in phosphorylation.

Hypothetical Signaling Pathway and Validation

Let's hypothesize that the phosphoproteomics data reveals that our compound significantly reduces the phosphorylation of protein 'Substrate Z' on Serine 123. This suggests 'Substrate Z' is a downstream effector of MAP4K4.

Final Mechanistic Model

Caption: Hypothesized signaling pathway for the compound's action.

Validation by Western Blot: The final step is to validate this proposed pathway. A phospho-specific antibody that recognizes 'Substrate Z' only when it is phosphorylated at Serine 123 would be used. A Western blot should confirm that treatment of A549 cells with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine leads to a dose- and time-dependent decrease in the p-S123 signal, solidifying the mechanistic link from target engagement to pathway modulation.

Conclusion

The discovery of a small molecule's mechanism of action is a rigorous, multi-disciplinary endeavor that is fundamental to modern drug development.[20] This guide has outlined a systematic and logical workflow to deconvolve the MoA for a novel compound, 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. By integrating unbiased, hypothesis-free techniques like affinity proteomics with hypothesis-driven approaches such as kinome profiling, we can efficiently generate a high-confidence list of candidate targets. Crucially, these candidates must be subjected to stringent genetic validation to confirm their causal role in the compound's bioactivity. Only by building this robust chain of evidence—from phenotype, to target engagement, to validation, and finally to pathway modulation—can we confidently advance a compound toward further preclinical and clinical development, ultimately increasing its probability of success as a therapeutic agent.[17]

References

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Rauf, A., Shah, S. A. A., Hameed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available at: [Link]

-

Aragen Life Sciences. (n.d.). Target Identification and Validation. Available at: [Link]

-

MDPI. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][21]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

-

Acta Crystallographica Section E. (2011). 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. Available at: [Link]

-

Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

-

Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Available at: [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

-

Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

F1000Research. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. Available at: [Link]

-

Methods in Molecular Biology. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

-

Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Available at: [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]

-

Methods in Molecular Biology. (2009). Kinome Profiling. PubMed Central. Available at: [Link]

-

Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link]

-

MedChemComm. (2014). Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. Available at: [Link]

-

QIAGEN Digital Insights. (n.d.). Mechanism of Action. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate. Available at: [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

-

RSC Advances. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. Available at: [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Available at: [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

-

ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available at: [Link]

-

Nature Communications. (2023). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Affinity chromatography. Available at: [Link]

-

Langmuir. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. ACS Publications. Available at: [Link]

-

EMBL-EBI. (n.d.). Target Validation. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2021). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]

- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. assayquant.com [assayquant.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. wjbphs.com [wjbphs.com]

- 17. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: A Predictive Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry, likely serving as a key intermediate in the synthesis of targeted therapeutics. Its structural framework, combining a brominated pyrimidine core with a bulky tert-butylamino substituent, presents a unique spectroscopic fingerprint. This guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from closely related analogues to offer a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and assess the purity of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in a laboratory setting.

Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine forms the basis for predicting its spectroscopic properties. The pyrimidine ring is an electron-deficient aromatic system, and the bromine atom at the 5-position will exert a significant electronic influence. The N-(tert-butyl)amino group at the 2-position will also modulate the electronic environment of the pyrimidine ring and introduce characteristic signals in the NMR and IR spectra.

Figure 1: Chemical structure of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms in 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

A. Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing and re-emitting radiofrequency radiation, the nuclei provide information about their chemical environment. The chemical shift (δ), reported in parts per million (ppm), is a measure of the shielding of a nucleus by its surrounding electrons and is highly sensitive to the molecular structure.

B. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.6 mL. Ensure the glassware is clean and dry to avoid contamination[1].

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to maximize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts are then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

C. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is expected to be relatively simple, with three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 2H | H-4, H-6 | The two pyrimidine protons are chemically equivalent due to the symmetry of the molecule. Based on data for 2-aminopyrimidine (δ 8.28 in D₂O), these protons are expected to be in the downfield region due to the electron-withdrawing nature of the pyrimidine ring. The bromine at the 5-position will likely cause a slight downfield shift.[2] |

| ~5.5-6.0 | Broad Singlet | 1H | N-H | The N-H proton of the secondary amine will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this peak may be difficult to observe. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. This signal is a characteristic feature of the tert-butyl group and is expected in the upfield aliphatic region. |

D. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C-2 | The carbon atom attached to two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded. Based on data for 2-aminopyridine, this carbon appears around 158 ppm.[3] |

| ~158 | C-4, C-6 | The two equivalent carbons at positions 4 and 6 of the pyrimidine ring will be downfield due to their aromatic character and proximity to the ring nitrogens. |

| ~108 | C-5 | The carbon atom bearing the bromine atom is expected to be shifted upfield relative to the other pyrimidine carbons due to the "heavy atom effect" of bromine. For comparison, the C-5 in 5-bromopyrimidine appears at δ 119.9.[4] |

| ~52 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is expected to appear in the aliphatic region. |

| ~30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will appear in the upfield aliphatic region. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

A. Principles of IR Spectroscopy

IR spectroscopy measures the vibrations of atoms in a molecule. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

B. Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Figure 3: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 5-Bromo-N-(tert-butyl)pyrimidin-2-amine sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After data collection, clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol, and a soft cloth.

C. Predicted IR Spectrum

The IR spectrum of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is expected to display the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~3400-3300 | N-H stretch | Secondary amine | A single, moderately sharp peak is expected for the N-H stretch of the secondary amine.[5] |

| ~3100-3000 | C-H stretch | Aromatic (pyrimidine ring) | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| ~2970-2870 | C-H stretch | Aliphatic (tert-butyl group) | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the tert-butyl substituent. |

| ~1640-1550 | C=N and C=C stretches | Pyrimidine ring | A series of strong to medium bands are expected in this region due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. For 2-aminopyrimidine, these bands are observed in this range.[6] |

| ~1470-1430 | C-H bend | Aliphatic (tert-butyl group) | Bending vibrations of the C-H bonds in the methyl groups. |

| ~1250-1200 | C-N stretch | Aryl-N and Alkyl-N | Stretching vibrations of the C-N bonds of the amino group. |

| ~850-750 | C-H bend | Aromatic (out-of-plane) | Out-of-plane bending of the C-H bonds on the pyrimidine ring. |

| Below 700 | C-Br stretch | Bromo-pyrimidine | The C-Br stretching vibration is expected to appear in the fingerprint region at a low wavenumber. |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion. For small organic molecules, Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

B. Experimental Protocol for EI-MS Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows:

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology:

-

Instrument Preparation: Tune and calibrate the mass spectrometer using a known standard to ensure accurate mass assignments.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is often used.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺·).

-

Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions.

-

Mass Analysis and Detection: The ions are accelerated and separated by the mass analyzer according to their m/z ratio. A detector then records the relative abundance of each ion.

C. Predicted Mass Spectrum

The mass spectrum of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine will provide key information, including its molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺·): The molecular weight of C₈H₁₂BrN₃ is 229.02 g/mol for the ⁷⁹Br isotope and 231.02 g/mol for the ⁸¹Br isotope. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺· and M+2) of nearly equal intensity at m/z 229 and 231.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a fragment ion at m/z 214/216. This is often a very prominent peak in the mass spectra of tert-butyl substituted compounds.[7]

-

Loss of isobutylene (-C₄H₈): Another characteristic fragmentation of the tert-butylamino group is the loss of neutral isobutylene via a rearrangement, leading to a protonated 5-bromo-2-aminopyrimidine fragment at m/z 173/175.

-

Loss of the tert-butyl group (-C₄H₉): Cleavage of the C-N bond can result in the loss of a tert-butyl radical, giving a fragment at m/z 172/174.

-

Loss of Bromine (-Br): Fragmentation of the C-Br bond would result in a fragment at m/z 150.

-

Predicted Major Fragments in the Mass Spectrum:

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment | Rationale |

| 229/231 | [M]⁺· | Molecular ion |

| 214/216 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 173/175 | [M - C₄H₈]⁺· | Loss of isobutylene |

| 172/174 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

| 150 | [M - Br]⁺ | Loss of a bromine atom |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Singlet at ~8.5 ppm (2H, pyrimidine H-4, H-6), Broad singlet at ~5.5-6.0 ppm (1H, N-H), Singlet at ~1.5 ppm (9H, tert-butyl) |

| ¹³C NMR | Pyrimidine carbons at ~162, ~158, and ~108 ppm; tert-butyl carbons at ~52 and ~30 ppm |

| IR | N-H stretch (~3400-3300 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), Aliphatic C-H stretch (~2970-2870 cm⁻¹), C=N/C=C stretches (~1640-1550 cm⁻¹) |

| MS (EI) | Molecular ion peaks at m/z 229/231; Major fragments at m/z 214/216 ([M-CH₃]⁺), 173/175 ([M-C₄H₈]⁺·), and 57 ([C₄H₉]⁺) |

Conclusion

This predictive technical guide provides a detailed spectroscopic characterization of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra offer a comprehensive set of data that can be used to guide the identification and structural confirmation of this compound in a research and development setting. While these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation. This guide serves as a valuable resource for anticipating the spectroscopic features of this molecule and for interpreting future experimental data.

References

-

PubChem. 2-Aminopyrimidine. [Link]

-

PubChem. 5-Bromopyrimidine. [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

-

NIST WebBook. Pyrimidine, 5-bromo-. [Link]

-

NIST WebBook. 2-Aminopyridine. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ATDBio. 5-Bromopyrimidine. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

-

DergiPark. Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. [Link]

-

SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]

- 4. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. ijirset.com [ijirset.com]

- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in Modern Drug Discovery

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including established pharmaceuticals.[1] The unique combination of a bromine atom at the 5-position and a bulky tert-butylamino group at the 2-position imparts specific physicochemical properties that can be leveraged for targeted therapeutic interventions. A thorough understanding of the solubility and stability of this molecule is paramount for its effective utilization in drug discovery pipelines, from initial screening and synthesis to formulation and preclinical evaluation.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to handle this compound effectively, ensuring the integrity and reproducibility of experimental outcomes.

Part 1: Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a compound like 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, understanding its solubility in various solvent systems is essential for a range of applications, including reaction chemistry, purification, and the development of suitable dosage forms.

Theoretical Considerations for Solubility

The solubility of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is governed by its molecular structure. The presence of the pyrimidine ring with its nitrogen atoms allows for hydrogen bonding with protic solvents, while the bulky, non-polar tert-butyl group and the bromine atom contribute to its lipophilicity. This amphipathic nature suggests that its solubility will vary significantly across solvents of differing polarities.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The shake-flask method is a widely accepted and robust technique for this purpose.

Protocol 1: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Centrifuge the vials to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Anticipated Solubility Profile

While specific experimental data is not publicly available, a qualitative solubility profile can be anticipated based on the "like dissolves like" principle.

| Solvent | Polarity | Anticipated Solubility | Rationale |

| Water | High | Low | The non-polar tert-butyl group and bromine atom will likely limit solubility in highly polar aqueous media. |

| Ethanol/Methanol | Medium-High | Moderate | The hydroxyl groups can engage in hydrogen bonding with the pyrimidine nitrogens, while the alkyl chains can interact with the non-polar moieties. |

| Acetonitrile | Medium | Moderate to High | A polar aprotic solvent that can effectively solvate the molecule. It is often used as a solvent in synthesis involving similar compounds.[3][4] |

| Dioxane | Low | Moderate to High | A common solvent for organic reactions involving substituted pyrimidines.[5] |

| Ethyl Acetate | Low | Moderate to High | Often used for extraction and purification of related compounds, indicating good solubility.[3][5] |

| Dimethyl Sulfoxide (DMSO) | High (aprotic) | High | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Diagram 1: Conceptual Solubility Workflow

Caption: Workflow for experimental solubility determination.

Part 2: Stability Profile and Degradation Pathways

Ensuring the chemical stability of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is crucial for its reliable use in research and for determining its shelf-life in potential pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Factors Influencing Stability

Several environmental factors can influence the stability of the compound:

-

pH: The basic nitrogen atoms in the pyrimidine ring can be protonated at low pH, potentially altering the electronic structure and susceptibility to hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photodegradation is a common pathway for many organic molecules, particularly those with aromatic systems.[6]

-

Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule.

Potential Degradation Pathways

While specific degradation pathways for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine are not documented, general knowledge of brominated organic compounds and pyrimidines suggests potential routes of degradation.[7][8][9]

-

Hydrolysis: The C-Br bond or the amino group could be susceptible to hydrolysis under certain pH and temperature conditions.

-

Debromination: Reductive or photolytic debromination is a known degradation pathway for brominated aromatic compounds.[6][7]

-

Ring Opening: Cleavage of the pyrimidine ring can occur under harsh conditions, such as strong acid or base, or through oxidative processes.[8]

Experimental Assessment of Stability

A forced degradation study is the standard approach to identify potential degradation products and pathways.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80 °C) in the dark.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[2]

Diagram 2: Decision-Making Workflow for Solvent Selection

Caption: A logical workflow for selecting an appropriate solvent system.

Part 3: Practical Recommendations for Handling and Storage